Lumiracoxib-d6
Description
Overview of Deuteration in Drug Discovery and Development
Deuteration involves the selective replacement of hydrogen atoms with deuterium (B1214612) in a drug molecule. informaticsjournals.co.in While chemically similar to hydrogen, deuterium possesses twice the mass, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.inmusechem.com This fundamental difference is the basis for the "deuterium kinetic isotope effect" (KIE), which can significantly alter the rate of chemical reactions, including metabolic processes. tandfonline.comgabarx.com
Historical Context and Evolution of Isotopic Labeling
The use of isotopes as tracers in biological systems has a rich history, dating back to the pioneering work of scientists like Rudolph Schoenheimer in the early 20th century. nih.gov Initially, both stable and radioactive isotopes were employed to unravel metabolic pathways and understand the dynamic state of body constituents. nih.govclearsynth.com The development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provided the analytical power to detect and quantify stable isotopes like deuterium, carbon-13, and nitrogen-15. acs.orgnih.gov This technological advancement paved the way for the use of isotopically labeled compounds, not just as research tools, but as potential therapeutic agents themselves. clearsynth.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the therapeutic potential of this strategy. tandfonline.comrsc.org
Principles of Deuterium Isotope Effects in Chemical and Biochemical Systems
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. informaticsjournals.co.inresearchgate.net In the context of drug metabolism, the primary deuterium KIE occurs when a C-H bond is cleaved in the rate-determining step of an enzymatic reaction. researchgate.net Because the C-D bond has a lower vibrational frequency and a higher dissociation energy, it is more difficult to break than a C-H bond. musechem.com This can lead to a significant decrease in the reaction rate, with the KIE (kH/kD) value, the ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound, often ranging from 6 to 10. researchgate.netgabarx.com This effect is particularly relevant for metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, which are frequently involved in drug oxidation. juniperpublishers.comresearchgate.net
Rationale for Deuterium Incorporation in Pharmaceutical Compounds
By slowing the rate of metabolic reactions, deuteration can increase the metabolic stability of a drug. juniperpublishers.com This often translates to a longer biological half-life and a reduced rate of systemic clearance. juniperpublishers.comtandfonline.com For example, in preclinical studies, deuteration of methadone led to a significant reduction in clearance and an increase in the area under the time-concentration curve. nih.gov The increased stability of the C-D bond makes the molecule more resistant to enzymatic attack, particularly by oxidative enzymes like the cytochrome P450 family. tandfonline.comresearchgate.net This can lead to a more predictable and sustained therapeutic effect.
Deuteration can also influence drug elimination by altering the balance between different metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting". musechem.comresearchgate.net If a major metabolic pathway is slowed by deuteration, the drug may be increasingly metabolized through alternative routes. musechem.com This can be advantageous if the primary pathway leads to the formation of toxic or inactive metabolites. juniperpublishers.com By redirecting metabolism, it may be possible to reduce the formation of undesirable metabolites and increase the formation of active or innocuous ones. gabarx.comjuniperpublishers.com However, it is also possible that metabolic shunting could lead to the formation of new or unexpected metabolites, which requires careful evaluation. musechem.com
Genetic polymorphisms in drug-metabolizing enzymes, such as the CYP450s, can lead to significant inter-individual variability in drug response and toxicity. nih.gov Some individuals may be "poor metabolizers" while others are "extensive metabolizers," resulting in different drug exposures from the same dose. researchgate.net By slowing down a key metabolic pathway that is subject to genetic variation, deuteration has the potential to reduce this variability. rsc.orgjuniperpublishers.com For example, the metabolism of methadone is known to have high inter-individual variability due to the involvement of several CYP enzymes. nih.gov A deuterated version of methadone was developed with the aim of reducing this variability and improving its clinical utility. nih.gov
Influence on Drug Elimination Pathways
Lumiracoxib (B1675440): A Selective Cyclooxygenase-2 Inhibitor
Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) recognized for its high selectivity as a cyclooxygenase-2 (COX-2) inhibitor. drugbank.comnih.gov The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors. researchgate.net These agents were designed to provide anti-inflammatory and analgesic effects comparable to traditional NSAIDs while potentially reducing certain side effects associated with COX-1 inhibition. nih.govfrontiersin.org Lumiracoxib emerged as a potent and highly selective member of this class, developed for the treatment of pain and inflammation associated with conditions like osteoarthritis. researchgate.netnih.gov
Structural Class and Distinction from Other NSAIDs
Lumiracoxib possesses a unique chemical structure that distinguishes it from other selective COX-2 inhibitors, often referred to as "coxibs". wikipedia.orgnih.gov While many coxibs, such as celecoxib (B62257) and rofecoxib, are characterized by sulfonamide or sulfone moieties, lumiracoxib is an analogue of diclofenac (B195802) and belongs to the arylalkanoic acid class of NSAIDs. wikipedia.orgebi.ac.uksu.ac.th It is an amino acid derivative of phenylacetic acid, specifically {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid. nih.govwikipedia.org
Key structural features that set Lumiracoxib apart include:
Acidic Moiety : It is the only acidic coxib, containing a carboxylic acid group, a feature more typical of traditional, non-selective NSAIDs. wikipedia.orgnih.gov
Lack of Sulfur Group : It does not have the sulfur-containing group common to many other coxibs. nih.govtaylorandfrancis.com
Phenylacetic Acid Core : Its structure is based on a phenylacetic acid framework, closely resembling diclofenac. drugbank.comnih.gov
Table 1: Structural Comparison of Lumiracoxib and Other NSAIDs
| Feature | Lumiracoxib | Celecoxib (Typical Coxib) | Diclofenac (Traditional NSAID) |
|---|---|---|---|
| Structural Class | Arylalkanoic Acid drugbank.comebi.ac.uk | Diaryl-substituted pyrazole | Phenylacetic Acid Derivative |
| Key Functional Group | Carboxylic Acid nih.gov | Sulfonamide | Carboxylic Acid |
| Acidity | Acidic wikipedia.org | Non-acidic | Acidic |
| Sulfur Moiety | Absent nih.govtaylorandfrancis.com | Present | Absent |
Mechanism of Cyclooxygenase-2 Inhibition: A Biochemical Perspective
The mechanism of action of lumiracoxib is the inhibition of prostaglandin (B15479496) synthesis through its highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. drugbank.comnih.gov Prostaglandins are key mediators of inflammation and pain, and their synthesis is initiated by COX enzymes converting arachidonic acid into prostaglandin H2 (PGH2). nih.govacs.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels increase significantly during inflammation. nih.govfrontiersin.org
From a biochemical standpoint, lumiracoxib's interaction with the COX-2 enzyme is distinct from both other coxibs and traditional NSAIDs. nih.gov Crystal structure analysis reveals that lumiracoxib binds within the COX active site in an inverted orientation. acs.org The carboxylate group of lumiracoxib forms critical hydrogen bonds with the amino acid residues Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530) at the apex of the active site. nih.govacs.orgresearchgate.net This binding mode is different from other selective inhibitors that typically utilize a larger hydrophobic side pocket within the enzyme, and also distinct from many traditional NSAIDs that interact with Arginine-120 (Arg-120). nih.gov This unique binding mechanism is a key contributor to its high potency and selectivity for the COX-2 isoform. drugbank.comnih.gov
Research Applications of Lumiracoxib in Basic Science
In basic science, lumiracoxib has been utilized as a research tool in a variety of studies to investigate the roles of COX-2 in biological processes. Its high selectivity makes it valuable for differentiating the effects of COX-2 from COX-1. Research applications have included its use in rodent models of hyperalgesia, edema, pyresis, and arthritis to study inflammation and pain pathways. researchgate.netnih.gov
Furthermore, large-scale clinical studies, such as the Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET), used lumiracoxib to compare its effects against traditional NSAIDs like naproxen (B1676952) and ibuprofen. su.ac.thnih.gov These investigations provided extensive data on the physiological and pathophysiological roles of selective COX-2 inhibition, particularly concerning gastrointestinal and cardiovascular systems, contributing significantly to the scientific understanding of this class of drugs. nih.govsu.ac.th
Significance of Lumiracoxib-d6 in Contemporary Research
This compound is a deuterated form of lumiracoxib, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an indispensable tool in modern analytical and metabolic research, providing capabilities that the parent compound alone cannot.
Role as an Analytical Internal Standard
In analytical chemistry, particularly in quantitative analysis using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accuracy and precision. chiron.no An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. chiron.no
This compound serves as an excellent internal standard for the quantification of lumiracoxib in biological matrices such as plasma. Its properties make it ideal for this application:
Similar Behavior : It behaves almost identically to unlabeled lumiracoxib during sample extraction, preparation, and chromatographic separation. chiron.no
Mass Distinction : Due to the presence of six deuterium atoms, it has a different mass-to-charge ratio (m/z) from the native lumiracoxib. This allows a mass spectrometer to detect and quantify both compounds simultaneously, even if they co-elute from the chromatography column.
Correction for Variability : By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the analyte during sample handling can be corrected for. The ratio of the analyte to the internal standard remains constant, which allows for precise calculation of the analyte's original concentration, correcting for matrix effects and instrument variability. chiron.no
Table 2: Characteristics of this compound as an Internal Standard
| Property | Description | Rationale for Use |
|---|---|---|
| Chemical Structure | Deuterated form of lumiracoxib. | Behaves nearly identically to lumiracoxib during sample processing and chromatography. chiron.no |
| Detection Method | Mass Spectrometry (MS). | Distinguishable from unlabeled lumiracoxib by its higher molecular mass. |
| Primary Function | Quantification of lumiracoxib. | Corrects for analyte loss and variations in instrument response, ensuring accurate results. chiron.no |
| Application | Pharmacokinetic studies. | Enables precise measurement of lumiracoxib concentrations in biological fluids like plasma. |
Utility in Mechanistic Metabolism Studies
The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. chemrxiv.org Deuterium-labeled compounds like this compound are powerful tools for elucidating metabolic pathways. researchgate.netwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond (the kinetic isotope effect). snnu.edu.cn
Contributions to Understanding Biotransformation Pathways
The study of biotransformation, or drug metabolism, is critical for understanding the efficacy and clearance of a pharmaceutical compound. Stable isotope labeling, especially with deuterium, in conjunction with mass spectrometry, is a powerful technique for these investigations. tandfonline.comacs.org The use of a deuterated analog like this compound provides a distinct mass signature, allowing researchers to differentiate the administered drug and its subsequent metabolites from endogenous molecules within complex biological samples. tandfonline.com
Research on the parent compound, lumiracoxib, has established that it undergoes extensive metabolism primarily in the liver via the cytochrome P450 enzyme CYP2C9. wikipedia.orgdrugbank.combionity.com The principal metabolic pathways involve oxidation and hydroxylation. nih.govnih.gov Specifically, the major biotransformation routes are the oxidation of the 5-methyl group to a carboxylic acid and the hydroxylation of the dihaloaromatic ring. nih.gov
The application of this compound is instrumental in confirming and detailing these pathways. By administering a mixture of labeled and unlabeled drug, or by using this compound as an internal standard, analysts can use techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely track the metabolic fate of the parent compound. The known mass shift imparted by the six deuterium atoms allows for the unambiguous identification of drug-related molecular species in plasma, urine, and feces. tandfonline.comnih.gov
This methodology facilitates the accurate identification and quantification of key metabolites. For lumiracoxib, three major metabolites have been identified in plasma: 4'-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4'-hydroxy-5-carboxy-lumiracoxib. drugbank.comnih.govnih.gov The 4'-hydroxy metabolite also exhibits COX-2 inhibitory activity, although to a lesser extent than the parent drug. nih.gov Deuterium labeling helps confirm that these metabolites originate from the drug itself and allows for the precise determination of their formation and elimination rates. tandfonline.comresearchgate.net
The following table summarizes the primary metabolites of Lumiracoxib identified through biotransformation studies, the elucidation of which is significantly aided by the use of deuterated standards like this compound.
| Metabolite Name | Metabolic Pathway | Primary Enzyme System |
|---|---|---|
| 4'-hydroxy-lumiracoxib | Hydroxylation | CYP2C9 |
| 5-carboxy-lumiracoxib | Oxidation | CYP2C9 |
| 4'-hydroxy-5-carboxy-lumiracoxib | Hydroxylation and Oxidation | CYP2C9 |
Properties
CAS No. |
1225453-72-4 |
|---|---|
Molecular Formula |
C₁₅H₇D₆ClFNO₂ |
Molecular Weight |
299.76 |
Synonyms |
2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6; _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6; CGS 35189-d6; COX 189-d6; Prexige-d6; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Lumiracoxib D6
Strategic Considerations for Deuterium (B1214612) Placement
The decision of where to place deuterium atoms within the Lumiracoxib (B1675440) structure is the most critical aspect of the design process. This strategy is informed by an understanding of how the drug is metabolized and the fundamental principles of isotope effects on reaction kinetics.
Lumiracoxib undergoes extensive metabolism in the body before it is excreted. nih.gov Identifying the specific sites on the molecule that are most susceptible to metabolic breakdown—the so-called "soft spots"—is the first step. For Lumiracoxib, the primary metabolic pathways are oxidation and hydroxylation, catalyzed mainly by the cytochrome P450 enzyme CYP2C9. nih.govukessays.com
The major metabolic transformations occur at two primary locations:
Oxidation of the 5-methyl group on the phenylacetic acid ring to form a 5-carboxy derivative. nih.govnih.gov
Hydroxylation of the dihaloaromatic ring , leading to the 4'-hydroxy and subsequently the 4'-hydroxy-5-carboxy derivatives. nih.govnih.gov
These positions are considered metabolically labile because they are readily attacked by metabolic enzymes. The major metabolites found in plasma include the 5-carboxy, 4'-hydroxy, and 4'-hydroxy-5-carboxy derivatives of Lumiracoxib. nih.gov The bioactivation of Lumiracoxib may also proceed through the formation of a reactive quinoneimine intermediate, similar to the metabolism of diclofenac (B195802), which can lead to hepatotoxicity. ukessays.com
Table 1: Metabolically Labile Sites in Lumiracoxib
| Metabolically Labile Site | Metabolic Reaction | Primary Enzyme | Resulting Metabolite |
|---|---|---|---|
| 5-methyl group | Oxidation | CYP2C9 nih.govukessays.com | 5-carboxy-lumiracoxib nih.gov |
| Dihaloaromatic Ring | Hydroxylation | CYP2C9 nih.govukessays.com | 4'-hydroxy-lumiracoxib nih.gov |
Once the labile sites are identified, deuterium is strategically placed at these positions to leverage the Deuterium Kinetic Isotope Effect (DKIE). google.comnih.gov The DKIE is a phenomenon where the rate of a chemical reaction is slowed when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. wikipedia.orgportico.org This effect arises because the C-D bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a C-H bond. portico.org
By replacing the hydrogen atoms on the 5-methyl group and/or on the phenylacetic acid ring with deuterium, the rate of CYP450-mediated metabolism at these sites is significantly reduced. nih.govnih.gov This modification can lead to several potential improvements in the drug's pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites. nih.gov The IUPAC name for Lumiracoxib-d6, 2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid, indicates that deuteration targets both the vulnerable methyl group and the phenyl ring to which it is attached. nih.gov
Identification of Metabolically Labile Sites in Lumiracoxib
Chemical Synthesis Routes for this compound
The synthesis of this compound requires specialized reagents and methods to ensure the precise and efficient incorporation of deuterium into the target molecule.
The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, but employing deuterated precursors at key stages. acs.org Based on the structure of Lumiracoxib, a logical approach involves the coupling of a deuterated phenylacetic acid derivative with 2-chloro-6-fluoroaniline.
A plausible synthetic route would start with a deuterated toluene (B28343) or a related precursor to build the {2-amino-5-(trideuteriomethyl)phenyl}acetic acid core, with additional deuterium atoms on the aromatic ring. The synthesis would involve multiple steps to introduce the necessary functional groups before the final coupling reaction. The specific precursors would be chosen based on the availability of deuterated starting materials and the efficiency of the subsequent deuteration and coupling reactions.
Several methods are available for introducing deuterium into organic molecules. The choice of method depends on the specific position to be deuterated and the stability of the substrate under the reaction conditions.
Transition Metal-Catalyzed Deuterium Incorporation : This method uses catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a deuterium source, such as heavy water (D₂O), to selectively activate and replace C-H bonds with C-D bonds under relatively mild conditions.
Acid-Catalyzed Hydrogen-Deuterium Exchange : This technique involves using strong deuterated acids (e.g., D₂SO₄) in deuterated solvents like methanol-d4 (B120146) (CD₃OD) or D₂O. This method is effective for replacing hydrogens on aromatic rings or adjacent to carbonyl groups.
Reduction using Deuterated Reagents : Ketone precursors can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions.
Catalytic Hydrogenation with Deuterium Gas : Double bonds or other reducible functional groups can be saturated using deuterium gas (D₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). google.com
Use of Deuterated Building Blocks : The synthesis can start from simple, commercially available deuterated molecules, such as acetone-d6 (B32918) or methyl-d3 iodide, which are then used to construct larger deuterated fragments of the final molecule. researchgate.net
Table 2: Common Deuteration Methods and Reagents
| Method | Typical Reagents | Application |
|---|---|---|
| Metal-Catalyzed C-H Activation | Pd(OAc)₂, D₂O | Direct deuteration of aromatic C-H bonds. |
| Acid-Catalyzed H/D Exchange | D₂SO₄, CD₃OD, D₂O | Deuteration of aromatic rings and positions alpha to carbonyls. |
| Reductive Deuteration | NaBD₄, D₂ gas, Pd/C | Reduction of ketones, aldehydes, or double bonds with deuterium. google.com |
| Deuterated Building Blocks | Acetone-d6, Methyl-d3 iodide | Incorporation of deuterated functional groups (e.g., -CD₃) via synthesis. researchgate.net |
A crucial goal in synthesizing this compound is to achieve a high level of isotopic enrichment at the designated positions. Isotopic enrichment factor refers to the percentage of molecules in the sample that contain deuterium at the specified site. google.com For pharmaceutical applications, this value should ideally be very high (e.g., >95% or even >99%) to ensure product consistency and predictable metabolic effects. google.com
Optimization strategies include:
Using highly enriched deuterium sources : Employing reagents like D₂O or deuterium gas with an isotopic purity of 99.5% or higher is critical. google.com
Controlling Reaction Parameters : Fine-tuning reaction conditions such as temperature, pressure, and reaction time can maximize deuterium incorporation and minimize competing side reactions.
Repetitive Exchange Cycles : In some cases, multiple cycles of a deuteration reaction may be necessary to drive the isotopic exchange to completion.
Strategic Use of Protecting Groups : Protecting groups can be used to block reactions at certain sites, thereby directing the deuteration reagent to the desired labile positions. google.com
Through the careful application of these synthetic and strategic principles, this compound is produced as a highly pure, isotopically enriched compound, ready for its intended use as an internal standard or as a potential therapeutic agent with a modified pharmacokinetic profile.
Deuteration Reagents and Catalytic Exchange Methods
Purification and Characterization of this compound Synthesized Products
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the final product's purity, identity, and the successful incorporation of deuterium.
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the purification of the synthesized this compound, separating it from starting materials, non-deuterated Lumiracoxib, and other reaction byproducts.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the purification and analysis of Lumiracoxib and its derivatives. nih.gov A C18 column is typically employed, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer. nih.govresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. For Lumiracoxib, a mobile phase of acetonitrile and 0.05% trichloroacetic acid in water (35:65, v/v) has been used with UV detection at 270 nm. nih.gov Another method utilizes a mobile phase of 25 mM phosphoric acid (pH 3.0) and acetonitrile (40:60, v/v) with detection at 272 nm. researchgate.net
Flash Column Chromatography: For larger-scale purifications, flash column chromatography using silica (B1680970) gel is a common practice. epo.orgsci-hub.se This technique allows for the efficient removal of impurities based on their polarity.
The table below summarizes typical chromatographic conditions used for the purification of Lumiracoxib, which are adaptable for this compound.
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| Reversed-Phase HPLC | C18 | Acetonitrile / 0.05% Trichloroacetic Acid in Water (35:65, v/v) | UV at 270 nm | nih.gov |
| Reversed-Phase LC | Synergi fusion C18 | 25 mM Phosphoric Acid (pH 3.0) / Acetonitrile (40:60, v/v) | UV at 272 nm | researchgate.net |
| Flash Chromatography | Silica Gel | Ethyl acetate/hexane | Not specified | acs.org |
Spectroscopic Confirmation of Deuterium Incorporation
Spectroscopic techniques are crucial for confirming the successful incorporation of deuterium into the Lumiracoxib structure and for determining the isotopic purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. semanticscholar.org In the context of deuterated compounds, ¹H NMR is used to determine the percentage of deuterium incorporation by comparing the integrals of the signals corresponding to the deuterated positions with those of non-deuterated positions. rsc.orgd-nb.info The disappearance or reduction in the intensity of a proton signal indicates successful deuterium substitution. rsc.org ²H NMR spectroscopy can also be employed to directly observe the deuterium nuclei and confirm their positions within the molecule. wiley-vch.de For instance, ¹H-NMR spectra of a lumiracoxib derivative were recorded using DMSO-d6 as the solvent, with chemical shifts expressed in parts per million (ppm) relative to tetramethylsilane. semanticscholar.org
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight of the synthesized compound. rsc.org An increase in the molecular weight corresponding to the number of incorporated deuterium atoms provides strong evidence of successful deuteration. pharmaffiliates.com For this compound, the expected molecular weight would be approximately 299.76 g/mol , compared to the 293.72 g/mol of non-deuterated Lumiracoxib. pharmaffiliates.com
The following table outlines the key spectroscopic data used to characterize this compound.
| Technique | Parameter | Observation for this compound | Reference |
| ¹H NMR | Signal Integration | Reduction or disappearance of proton signals at deuterated positions. | rsc.org |
| ²H NMR | Deuterium Signal | Presence of signals corresponding to the incorporated deuterium atoms. | wiley-vch.de |
| Mass Spectrometry | Molecular Weight | ~299.76 g/mol | pharmaffiliates.com |
| ¹³C NMR | Splitting Pattern | Altered splitting patterns for carbon atoms bonded to deuterium. | rsc.org |
Advanced Analytical Characterization of Lumiracoxib D6 and Its Metabolites in Research Matrices
Mass Spectrometry for Structural Elucidation and Isotopic Purity Assessment
Mass spectrometry (MS) is an indispensable tool in the analysis of deuterated compounds, providing not only quantification but also structural information and confirmation of isotopic labeling.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for bioanalysis. nih.govcabidigitallibrary.org In this setup, Lumiracoxib-d6 serves as the ideal internal standard for the quantification of lumiracoxib (B1675440) because it co-elutes with the analyte and has nearly identical chemical properties, but is differentiated by its mass. nebiolab.com
In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). nih.govedqm.eu This highly selective detection method minimizes interference from matrix components. A validated UHPLC-MS/MS method for lumiracoxib and its metabolites established specific MRM transitions for each analyte. nih.gov For this compound, the precursor ion would be shifted by +6 Da compared to lumiracoxib, while the product ion may or may not be shifted depending on the location of the deuterium (B1214612) atoms and the fragmentation pathway.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Lumiracoxib | 294.1 | 248.1 | nih.gov |
| 4'-Hydroxyl-lumiracoxib | 310.1 | 264.1 | nih.gov |
| Lumiracoxib-acyl-glucuronide | 470.1 | 276.1 | nih.gov |
| Diclofenac (B195802) (Internal Standard) | 296.0 | 250.0 | nih.gov |
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which are crucial for identifying unknown metabolites. almacgroup.com While LC-MS/MS is excellent for quantifying known compounds, HRMS is essential for elucidating the structures of novel metabolites formed in vivo or in vitro.
Studies on lumiracoxib metabolism have used HRMS to identify various transformation products, such as hydroxylated derivatives and glucuronide conjugates. researchgate.net For example, the metabolism of lumiracoxib was investigated in human liver preparations, leading to the identification of a quinone imine species through its adducts. rsc.org In such studies, comparing the metabolite profiles of the non-labeled drug with the deuterated standard can help confirm metabolic pathways, as the mass shift from the deuterium labels will be present in the corresponding metabolites.
A significant challenge in working with deuterated standards is ensuring their isotopic purity. musechem.combvsalud.org The synthesis of deuterated compounds rarely results in a 100% isotopically pure product; instead, it yields a distribution of isotopologues (molecules differing in the number of deuterium atoms). d-nb.inforesearchgate.netdigitellinc.com This isotopic distribution must be accurately characterized, as the presence of non-labeled or partially labeled species can interfere with the quantification of the analyte, particularly at the lower limit of quantitation (LLOQ). avantiresearch.com
Mass spectrometry is the primary tool for determining isotopic purity. almacgroup.com High-resolution instruments can resolve the different isotopic peaks and allow for the calculation of the percentage of each isotopologue. almacgroup.com Another challenge is the potential for back-exchange of deuterium atoms with protons from the solvent, especially if the deuterium atoms are on heteroatoms or acidic carbons, which could compromise the stability of the label. researchgate.net Therefore, the position of the deuterium labels on this compound is critical to its function as a reliable internal standard.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for characterizing isotopically labeled compounds such as this compound. Deuterium (²H), having a nuclear spin of I=1, is NMR active, although it possesses different magnetic properties compared to protons (¹H). huji.ac.ilutwente.nl This allows for a suite of NMR-based methods to be employed to confirm the identity, purity, and precise location of isotopic labels within the this compound molecule.
¹H-NMR and ²H-NMR for Site-Specific Deuteration Analysis
The complementary use of proton (¹H) and deuterium (²H) NMR spectroscopy provides a definitive method for analyzing the site-specific incorporation and isotopic purity of this compound. magritek.com
¹H-NMR for Verification of H/D Exchange: In ¹H-NMR spectroscopy, the substitution of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal in the spectrum. The IUPAC name for this compound is 2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid. nih.gov This indicates that deuteration occurs at three positions on the phenylacetic acid ring and on the methyl group. Consequently, the ¹H-NMR spectrum of this compound, when compared to its non-deuterated analogue, is expected to show a significant reduction or complete absence of signals corresponding to these specific protons. Analysis is typically conducted in a deuterated solvent, such as DMSO-d6, to avoid solvent interference. semanticscholar.org
²H-NMR for Direct Detection of Deuterium: While ¹H-NMR confirms the absence of protons, ²H-NMR provides direct evidence of the presence of deuterium. huji.ac.il A ²H-NMR spectrum of this compound would display signals at chemical shifts corresponding to the positions where deuterium has been incorporated. Although ²H-NMR spectra generally have lower resolution and the signals are broader than in ¹H-NMR, the technique is highly specific for verifying the success of a deuteration process. huji.ac.ilmagritek.com
Quantitative Deuteration Analysis: The combination of ¹H-NMR and ²H-NMR can be used for quantitative assessment of the degree of deuteration. By integrating the signals of residual, non-deuterated protons in the ¹H spectrum and comparing them to the integrals of known, non-deuterated protons within the molecule, the isotopic purity can be accurately calculated.
Table 1: Expected NMR Spectral Data for this compound vs. Lumiracoxib
| Nucleus | Analysis | Expected Observation for this compound | Rationale |
| ¹H-NMR | Site-Specific Analysis | Absence or significant attenuation of signals for protons on the methyl group (formerly at ~2.23 ppm in DMSO-d6) and specific aromatic protons. unito.it | Replacement of ¹H with ²H at labeled sites eliminates the corresponding proton resonance. magritek.com |
| ²H-NMR | Direct Deuterium Detection | Presence of broad signals in the aliphatic and aromatic regions corresponding to the -CD₃ group and the deuterated phenyl ring positions. | Directly detects the NMR-active ²H nucleus, confirming the presence and chemical environment of the isotopic label. huji.ac.il |
Multinuclear NMR Applications for Structural Confirmation
Beyond ¹H and ²H NMR, the analysis of other NMR-active nuclei within the this compound molecule, such as ¹³C and ¹⁹F, offers further layers of structural verification. The combination of various NMR techniques provides a comprehensive characterization of the molecule. rsc.orgnih.gov
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a map of the carbon skeleton. In this compound, the carbon atoms directly bonded to deuterium will exhibit characteristic changes. The coupling between carbon and deuterium (C-D) can lead to the splitting of carbon signals into multiplets (e.g., a 1:1:1 triplet for a -CD group). Furthermore, the replacement of a proton with a deuteron typically induces a small upfield shift in the resonance of the attached carbon, an effect known as a deuterium isotope shift. These effects serve as powerful confirmation of the specific sites of deuteration.
¹⁹F-NMR Spectroscopy: Lumiracoxib contains a fluorine atom on the chlorofluorophenyl ring, and ¹⁹F is a highly sensitive NMR nucleus. The chemical shift of the fluorine atom is sensitive to its local electronic environment. While the deuteration sites are on the adjacent phenyl ring, subtle long-range isotope effects might be observable in the ¹⁹F-NMR spectrum, providing additional data for structural confirmation.
Other Advanced Spectroscopic and Detection Methods
While NMR is unparalleled for site-specific structural information, other advanced analytical methods are crucial, particularly for quantitative analysis in complex research matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The primary application of this compound in research is its use as an internal standard for the highly sensitive and specific quantification of unlabeled Lumiracoxib and its metabolites in biological samples. edqm.eu In LC-MS/MS analysis, a known amount of the stable isotope-labeled standard (this compound) is added to samples. researchgate.net
The deuterated standard co-elutes with the non-deuterated analyte during the liquid chromatography separation. However, the mass spectrometer can easily distinguish between them based on their mass-to-charge (m/z) ratio. nih.gov This approach corrects for variability during sample preparation, extraction, and ionization, leading to highly accurate and precise quantification. cancer.gov The mass difference of 6 daltons between Lumiracoxib and this compound is ideal for this purpose, preventing isotopic crosstalk. nih.govwikipedia.org
Table 2: Mass Spectrometry Data for Lumiracoxib and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Application in LC-MS/MS |
| Lumiracoxib | C₁₅H₁₃ClFNO₂ | 293.72 wikipedia.org | Analyte |
| This compound | C₁₅H₇D₆ClFNO₂ | 299.76 scbt.com | Internal Standard |
Other Spectroscopic Techniques: Methods like Raman and Near-Infrared (NIR) spectroscopy are gaining use in pharmaceutical analysis for non-destructive characterization of materials. researchgate.net However, for quantitative bioanalysis of Lumiracoxib in research settings, LC-MS/MS with a deuterated internal standard remains the gold standard due to its superior sensitivity and specificity.
In Vitro Metabolism and Biotransformation Pathways of Lumiracoxib
Enzymatic Biotransformation Systems of Lumiracoxib (B1675440)
The biotransformation of lumiracoxib has been investigated using various in vitro systems that mimic the metabolic processes in the liver.
Studies utilizing liver microsomes from both rats and humans have been crucial in elucidating the primary metabolic pathways of lumiracoxib. nih.govnih.gov These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are essential for the oxidative metabolism of many drugs. wfsahq.org Research has shown that lumiracoxib is subject to P450-mediated bioactivation in both rat and human liver preparations. nih.govresearchgate.net In human liver microsomes, cytochrome P450 2C9 (CYP2C9) has been identified as the primary enzyme responsible for the oxidative metabolism of lumiracoxib. nih.govnih.gov Minor contributions from CYP1A2 and CYP2C19 have also been noted. nih.gov The use of these microsomal systems has enabled the identification of various metabolites and the reactive intermediates formed during biotransformation. nih.govnih.gov
Isolated hepatocytes, which are intact liver cells, provide a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes and cofactors. medchemexpress.comnih.gov Studies with isolated rat and human hepatocytes have confirmed the metabolic activation of lumiracoxib. nih.govresearchgate.net These culture systems have been instrumental in demonstrating that lumiracoxib undergoes extensive metabolism and in identifying metabolites that are also observed in vivo. nih.govnih.gov Long-term primary human hepatocyte culture models have been shown to be effective in generating in vivo relevant metabolites, particularly for compounds that are slowly metabolized. lnhlifesciences.org
Isolated Hepatocyte Cultures
Identification and Characterization of Major Metabolites of Lumiracoxib
The biotransformation of lumiracoxib results in the formation of several metabolites through various reactions.
The primary routes of lumiracoxib metabolism involve oxidation. nih.gov One major pathway is the oxidation of the 5-methyl group, leading to the formation of a 5-carboxy metabolite. nih.govnih.gov Another significant pathway is the hydroxylation of the dihaloaromatic ring, which results in the 4'-hydroxy derivative. nih.govnih.gov Further oxidation can lead to the formation of a 4'-hydroxy-5-carboxy metabolite. nih.govdrugbank.com The 4'-hydroxy metabolite of lumiracoxib is notable as it is also pharmacologically active and selective for COX-2. nih.gov
Table 1: Major Oxidative Metabolites of Lumiracoxib
| Metabolite Name | Pathway |
| 4'-hydroxy-lumiracoxib | Dihaloaromatic ring hydroxylation |
| 5-carboxy-lumiracoxib | 5-methyl group oxidation |
| 4'-hydroxy-5-carboxy-lumiracoxib | Dihaloaromatic ring hydroxylation and 5-methyl group oxidation |
This table is based on data from studies on the non-deuterated compound, lumiracoxib.
In addition to oxidation, lumiracoxib can undergo conjugation reactions. Studies have identified the formation of N-acetylcysteine (NAC) conjugates. nih.govresearchgate.net These conjugates, specifically 3'-NAC-4'-hydroxy lumiracoxib and 4'-hydroxy-6'-NAC-desfluoro lumiracoxib, are formed through the intermediacy of a reactive electrophilic quinone imine species. nih.govresearchgate.net The formation of these NAC adducts has been demonstrated in both rat and human liver microsomal incubations and is catalyzed by CYP2C9 in humans. nih.govresearchgate.net While early studies did not find evidence of glutathione (B108866) conjugates, later research demonstrated the formation of multiple glutathione (GSH) adducts in human liver microsomes, primarily from the bioactivation of the 4'-hydroxylumiracoxib metabolite. nih.govnih.gov
Detection of Reactive Intermediates (e.g., quinone imine species)
The bioactivation of lumiracoxib, a structural analog of diclofenac (B195802), into reactive metabolites is a significant area of investigation. Studies have demonstrated that lumiracoxib can be metabolized to electrophilic quinone imine species. nih.govnih.gov This process is considered a potential factor in drug-induced hepatotoxicity. nih.gov
The formation of these reactive intermediates typically follows a two-step process. nih.gov First, lumiracoxib is hydroxylated to form metabolites such as 4'-hydroxylumiracoxib. nih.govacs.org Subsequently, this hydroxylated intermediate undergoes further oxidation to form a reactive quinone imine. nih.govacs.org
In vitro studies using human liver microsomes and trapping agents like N-acetylcysteine (NAC) and glutathione (GSH) have been crucial in identifying these transient species. nih.govacs.org The detection of NAC and GSH adducts provides strong evidence for the formation of a quinone imine intermediate. nih.govacs.org For instance, two primary NAC conjugates, 3'-NAC-4'-hydroxy lumiracoxib and 4'-hydroxy-6'-NAC-desfluoro lumiracoxib, have been identified, confirming the intermediacy of an electrophilic quinone imine. researchgate.net
Further research has shown that the primary metabolite, 4'-hydroxylumiracoxib (M5), can be bioactivated by both cytochrome P450 enzymes and peroxidases (e.g., horseradish peroxidase, myeloperoxidase) to form multiple GSH adducts. nih.govacs.orgacs.org Intermediates in this process include a primary quinone imine (M15) and two subsequent GSH-conjugated quinone imines (M17 and M18), which are formed through the sequential loss of fluorine and chlorine atoms. nih.govacs.org The formation of these reactive species is linked to potential glutathione depletion and oxidative stress. nih.gov
Role of Specific Cytochrome P450 Isoforms in Lumiracoxib Metabolism
The metabolism of lumiracoxib is predominantly hepatic, involving several cytochrome P450 (CYP) isoforms. wikipedia.orgdrugbank.com The primary metabolic pathways are the oxidation of the 5-methyl group to a carboxylic acid and the hydroxylation of the dihaloaromatic ring. nih.govnih.gov
Contributions of Other CYP Isoforms (e.g., CYP1A2, CYP2C19)
While CYP2C9 is the primary catalyst, other isoforms contribute to a lesser extent to the metabolism of lumiracoxib. nih.govresearchgate.net In vitro data indicate very minor contributions from CYP1A2 and CYP2C19 to the main oxidative pathways. nih.govresearchgate.net Frovatriptan, another drug, is metabolized by CYP1A2, highlighting the diverse substrate specificity of this enzyme. googleapis.com The CYP1A2 enzyme is a significant P450 isoform in the liver, metabolizing about 20% of all clinically used drugs. researchgate.net
Investigation of Metabolic Switching Phenomena due to Deuteration
Lumiracoxib-d6 is a deuterated version of lumiracoxib. chemsrc.com The replacement of hydrogen with deuterium (B1214612), a stable isotope, increases the strength of the carbon-deuterium bond compared to the carbon-hydrogen bond. uef.fi This can lead to a "deuterium kinetic isotope effect" (KIE), where the rate of metabolic reactions involving the cleavage of this bond is slowed. juniperpublishers.com
Selective deuteration is a strategy used in drug design to improve metabolic stability and potentially alter toxicity profiles by blocking or slowing certain metabolic pathways. juniperpublishers.comresearchgate.net This can lead to a phenomenon known as "metabolic switching" or "metabolic shunting," where the drug's biotransformation is redirected towards alternative metabolic routes. juniperpublishers.comresearchgate.net The resulting metabolites are identical to those of the non-deuterated drug, just with a different distribution. juniperpublishers.com
For lumiracoxib, the main metabolic sites are the 5-methyl group and the aromatic ring, both of which are key targets for CYP2C9-mediated oxidation. nih.gov A this compound compound, where deuteriums are placed at these metabolically active sites, would be expected to exhibit a reduced rate of oxidation at these positions.
While specific experimental studies on the metabolic switching of this compound are not extensively documented in the reviewed literature, the principles of KIE suggest the following potential outcomes:
Reduced Formation of Primary Metabolites: The rate of formation of 4'-hydroxylumiracoxib and the 5-carboxy metabolite would likely decrease.
Increased Importance of Minor Pathways: With the primary oxidative pathways slowed, other minor metabolic pathways, such as glucuronidation of the parent compound or metabolism by other CYP isoforms, might become more prominent.
This metabolic switching could potentially lead to a more favorable pharmacokinetic and safety profile by reducing the formation of toxic metabolites. juniperpublishers.com However, without direct experimental data on this compound, these effects remain theoretical.
Data Tables
Table 1: Key Metabolites of Lumiracoxib and Intermediates
| Compound Name | Abbreviation/Code | Description | Reference |
| 4'-Hydroxylumiracoxib | M5 | Primary oxidative metabolite, precursor to reactive intermediates. | nih.govacs.org |
| 5-Carboxy lumiracoxib | - | Major metabolite from oxidation of the 5-methyl group. | nih.gov |
| 4'-Hydroxy-5-carboxy lumiracoxib | - | Dually oxidized major metabolite. | nih.gov |
| 3'-NAC-4'-hydroxy lumiracoxib | M1 (NAC conjugate) | N-acetylcysteine adduct, evidence of quinone imine. | researchgate.net |
| 4'-Hydroxy-6'-NAC-desfluoro lumiracoxib | M2 (NAC conjugate) | N-acetylcysteine adduct, evidence of quinone imine. | researchgate.net |
| Quinone imine | M15 | Reactive intermediate formed from M5 oxidation. | nih.govacs.org |
| GSH-conjugated quinone imines | M17, M18 | Glutathione-trapped reactive intermediates. | nih.govacs.org |
Table 2: Cytochrome P450 Isoforms Involved in Lumiracoxib Metabolism
| CYP Isoform | Role in Lumiracoxib Metabolism | Reference |
| CYP2C9 | Primary enzyme for major oxidative pathways (hydroxylation and methyl oxidation); mediates formation of reactive quinone imines. | nih.govresearchgate.netresearchgate.net |
| CYP1A2 | Minor contribution to oxidative metabolism. | nih.govresearchgate.net |
| CYP2C19 | Minor contribution to oxidative metabolism. | nih.govresearchgate.net |
Mechanistic Biochemical and Cellular Studies of Lumiracoxib Relevant to Deuterated Analogs
In Vitro Assays for Cyclooxygenase Inhibitory Potency
Lumiracoxib's high selectivity for COX-2 over COX-1 is a hallmark of its design and has been extensively quantified in various in vitro assays. drugbank.com
Purified Enzyme Assays: Studies using purified ovine COX-1 and human recombinant COX-2 demonstrated that lumiracoxib (B1675440) is a potent inhibitor of COX-2 with a Ki value of 0.06 μM, while its affinity for COX-1 is significantly lower, with a Ki of 3 μM. nih.govcapes.gov.brmedchemexpress.com This represents a 50-fold selectivity for COX-2 in this purified system. nih.gov Kinetic analyses revealed that lumiracoxib binds to COX-1 in a rapid and reversible manner. nih.gov In contrast, its inhibition of human COX-2 is time-dependent and slowly reversible, involving at least two binding steps. nih.gov
Cell-Based Assays: In cellular environments, the selectivity of lumiracoxib is even more pronounced. In dermal fibroblasts expressing COX-2, lumiracoxib inhibited prostaglandin (B15479496) E2 (PGE2) production with an IC50 of 0.14 μM. nih.govcapes.gov.brmedchemexpress.comacs.org Conversely, in HEK 293 cells transfected with human COX-1, no significant inhibition was observed at concentrations up to 30 μM. nih.govcapes.gov.brmedchemexpress.comacs.org
Human Whole Blood Assays: The human whole blood assay provides a more physiologically relevant context for assessing COX selectivity. In this assay, lumiracoxib demonstrated an IC50 of 0.13 μM for COX-2 (measured by inhibition of LPS-induced PGE2 production) and 67 μM for COX-1 (measured by inhibition of thromboxane (B8750289) B2 production). nih.govcapes.gov.brmedchemexpress.comacs.org This results in a remarkable COX-1/COX-2 selectivity ratio of 515. nih.govcapes.gov.br
Table 1: In Vitro Inhibitory Potency of Lumiracoxib
| Assay Type | Target | IC50 / Ki Value (μM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Purified Enzyme Assay | COX-1 (ovine) | Ki = 3 | 50 |
| COX-2 (human) | Ki = 0.06 | ||
| Cell-Based Assay (Dermal Fibroblasts) | COX-2 | IC50 = 0.14 | >214 |
| Cell-Based Assay (HEK 293) | COX-1 | No inhibition up to 30 μM | |
| Human Whole Blood Assay | COX-1 | IC50 = 67 | 515 |
| COX-2 | IC50 = 0.13 |
The unique chemical structure of lumiracoxib dictates a binding mechanism distinct from other COX-2 inhibitors. nih.gov X-ray crystallography and site-directed mutagenesis studies have elucidated the specific interactions within the COX-2 active site.
Lumiracoxib binds in an inverted orientation within the COX-2 active site, similar to its structural analog, diclofenac (B195802). nih.govacs.org The carboxylic acid moiety of lumiracoxib is crucial for its binding and projects towards the top of the active site, where it forms hydrogen bonds with the side chains of Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530). nih.govacs.orgresearchgate.net This interaction is critical, as mutation of Ser-530 to alanine (B10760859) abolishes the inhibitory activity of diclofenac and lumiracoxib. nih.govnih.gov This binding mode contrasts with other coxibs like celecoxib (B62257), which utilize a larger hydrophobic side pocket, and traditional NSAIDs like flurbiprofen, which interact with Arginine-120 (Arg-120). nih.gov
COX-1 and COX-2 Enzymatic Activity Assays
Structure-Activity Relationship (SAR) Studies and Molecular Modeling
Structure-activity relationship (SAR) studies have identified key structural features of lumiracoxib that are responsible for its high COX-2 selectivity.
Methyl Group: The methyl group on the phenylacetic acid ring of lumiracoxib is a critical determinant for its COX-2 selectivity. nih.gov This group inserts into a small groove near Leu-384 in the COX-2 active site. acs.org Removal of this methyl group significantly diminishes its selectivity. nih.gov
Aniline (B41778) Ring Substituents: The identity and position of substituents on the aniline ring influence both the potency and selectivity of inhibition. nih.govnih.gov The ortho-halogen substituents play a significant role. For instance, des-fluoro lumiracoxib was identified as a potent and highly selective inhibitor of endocannabinoid oxygenation by COX-2. nih.gov The ortho-chlorine atom can form a hydrogen bond with Ser-530. nih.gov
Key Amino Acid Residues: The larger active site of COX-2 compared to COX-1, primarily due to the substitution of isoleucine in COX-1 with valine in COX-2, allows for the accommodation of the bulky side groups of selective inhibitors. acs.org For lumiracoxib, specific residues are critical for its binding and selectivity. Leu-503 has been identified as a key determinant of lumiracoxib's selective binding to COX-2. nih.gov Mutation of Val-349 to alanine or leucine (B10760876) also abolishes the potent inhibition by lumiracoxib. nih.gov
Molecular modeling and computational studies have complemented experimental data to provide a deeper understanding of the lumiracoxib-COX-2 interaction.
Docking Studies: Molecular docking simulations have successfully predicted the binding mode of lumiracoxib within the COX-2 active site, confirming the inverted orientation and the crucial hydrogen bonding with Tyr-385 and Ser-530. mdpi.com These models help in visualizing the interactions and guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to correlate the structural features of lumiracoxib analogs with their inhibitory activity. mdpi.com These models have identified key physicochemical properties, such as lipophilicity and the electronic nature of substituents, that are important for COX-2 inhibition and selectivity. researchgate.net For example, in silico searches based on the lumiracoxib scaffold have identified essential criteria for COX-2 inhibitors, including the presence of two aromatic rings and at least one carboxyl group. unomaha.edunih.gov
Determinants of COX-2 Selectivity
Cellular Investigations (In Vitro)
Beyond its direct enzyme inhibition, lumiracoxib has been shown to exert effects on cellular processes in vitro, particularly in cancer cell lines.
Antiproliferative Effects: In human non-small cell lung cancer cell lines (A549 and NCI-H460), lumiracoxib exhibited an inhibitory effect on cell proliferation in a concentration- and time-dependent manner. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: Treatment with lumiracoxib was found to induce apoptosis in these cancer cells. nih.gov Furthermore, it caused an increase in the sub-G1 fraction of the cell cycle, indicating apoptosis, and led to an arrest in the G0/G1 phase with a corresponding decrease in the S-phase. nih.gov These findings suggest that the anticancer effects of lumiracoxib may be related to its ability to induce programmed cell death and halt cell cycle progression. nih.gov
Antiproliferative Effects in Cancer Cell Lines
The potential of Lumiracoxib as an anticancer agent has been explored through its antiproliferative effects on various cancer cell lines. Research has shown that Lumiracoxib can inhibit the growth of certain cancer cells in a manner dependent on both concentration and duration of exposure. nih.gov
Detailed studies on human non-small cell lung cancer (NSCLC) cell lines, specifically A549 and NCI-H460, demonstrated that Lumiracoxib exerts an inhibitory effect on their proliferation. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for these cell lines, showing different sensitivities to the compound. nih.gov For the A549 cell line, the IC50 value was 2597 µmol/L, while the NCI-H460 cell line showed greater sensitivity with an IC50 value of 833 µmol/L. nih.gov
Table 1: IC50 Values of Lumiracoxib in Human NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 Value (µmol/L) | Reference |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 2597 | nih.gov |
| NCI-H460 | Non-Small Cell Lung Cancer | 833 | nih.gov |
However, it is important to note that the antiproliferative effects of COX-2 inhibitors may not be a universal class effect and can be cell-type specific. nih.govoup.com In a comparative study involving several coxibs, Lumiracoxib, along with rofecoxib, etoricoxib (B1671761), and valdecoxib, did not produce significant antiproliferative effects in colon carcinoma models, in contrast to celecoxib. nih.gov This suggests that the anticancer activity of Lumiracoxib is selective for certain types of cancer and its mechanisms may be distinct from other COX-2 inhibitors. nih.govau.dk
Apoptotic Induction Mechanisms
A key mechanism underlying the antiproliferative action of Lumiracoxib in responsive cancer cells is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a critical process for removing damaged or cancerous cells and its induction is a primary goal of many cancer therapies. aging-us.com The machinery of apoptosis is complex, involving initiator and executor caspases that, when activated, lead to the systematic disassembly of the cell. aging-us.com
In studies with A549 and NCI-H460 lung cancer cells, treatment with Lumiracoxib led to distinct morphological changes consistent with apoptosis, as observed through acridine (B1665455) orange fluorescent staining. nih.gov Further quantification by flow cytometry confirmed that Lumiracoxib induces apoptosis in these cells. nih.gov A significant indicator of apoptosis is an increase in the sub-G1 fraction of the cell population, which represents cells with fragmented DNA. nih.gov Treatment with Lumiracoxib resulted in a notable increase in this sub-G1 fraction in both tested lung cancer cell lines. nih.gov
The induction of apoptosis by COX-2 inhibitors can occur through various signaling pathways. nih.gov These include the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins, and the extrinsic (death receptor) pathway. nih.govmdpi.com While the precise apoptotic pathways modulated by Lumiracoxib have not been fully elucidated in these studies, the observed effects are consistent with the known mechanisms of other NSAIDs that can trigger apoptosis in cancer cells. nih.govnih.gov
Cell Cycle Modulation Studies
In addition to inducing apoptosis, Lumiracoxib influences the cell cycle, the series of events that lead to cell division and duplication. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, and forcing a halt or "arrest" at specific checkpoints is another mechanism by which anticancer drugs can inhibit tumor growth. researchgate.net
Studies have demonstrated that Lumiracoxib can cause cell cycle arrest in human non-small cell lung cancer cells. nih.gov Flow cytometry analysis revealed that treating A549 and NCI-H460 cells with Lumiracoxib resulted in a significant modulation of the cell cycle phase distribution. nih.gov Specifically, there was an accumulation of cells in the G0/G1 phase and a corresponding decrease in the number of cells in the S-phase. nih.gov This G0/G1 arrest prevents the cells from entering the S-phase, during which DNA synthesis occurs, thereby inhibiting proliferation. nih.gov
Table 2: Effect of Lumiracoxib on Cell Cycle Distribution in NSCLC Cells
| Cell Cycle Phase | Observed Effect | Implication | Reference |
|---|---|---|---|
| G0/G1 Phase | Increase in cell population | Cell cycle arrest, preventing DNA synthesis | nih.gov |
| S Phase | Decrease in cell population | Inhibition of proliferation | nih.gov |
| Sub-G1 Fraction | Increase in cell population | Indicator of apoptosis | nih.gov |
Degradation and Stability Research of Lumiracoxib D6 in Non Biological Systems
Photolytic Degradation Pathways
Photostability is a critical parameter in drug development, as exposure to light can induce chemical changes. ajpsonline.com Studies on the photolytic stability of Lumiracoxib (B1675440) have yielded varied results depending on the experimental conditions. Some forced degradation studies have reported that Lumiracoxib is stable under photolytic stress. researchgate.net In these studies, the compound showed no significant degradation when exposed to a combination of visible and UV light.
However, other research suggests that coxibs, the class of drugs to which Lumiracoxib belongs, can be susceptible to photodegradation. mdpi.comgoogle.com For instance, research involving the coupling of Lumiracoxib to photo-labile protecting groups, or "photocages," is predicated on the principle of light-induced cleavage to release the active drug. rsc.org This indicates that the core structure of Lumiracoxib can be part of a photosensitive system. In one study, water bottles containing corticosterone, a different compound, were wrapped in aluminum foil specifically to prevent photodegradation during the experiment, highlighting the general concern for light-induced degradation in research settings. nih.gov Given these considerations, while some direct stress tests show stability, the potential for photolytic degradation of Lumiracoxib-d6, particularly in solution and under prolonged exposure, cannot be entirely dismissed.
Hydrolytic Degradation Under Various Conditions
Hydrolysis is one of the most common pathways for drug degradation. ajpsonline.com Forced degradation studies have consistently shown that Lumiracoxib is unstable under both acidic and alkaline hydrolytic conditions, while it remains relatively stable in neutral conditions. researchgate.net
Under acidic conditions, particularly when refluxed in hydrochloric acid (HCl), Lumiracoxib undergoes significant degradation. researchgate.netijper.org One proposed degradation pathway involves the dehydration of the carboxylic acid group to form a highly reactive ketene (B1206846) intermediate. researchgate.netijper.org This ketene could then be converted back to Lumiracoxib through hydration or potentially react to form other products, such as a lactam. researchgate.netijper.org
In alkaline conditions, using sodium hydroxide (B78521) (NaOH), Lumiracoxib also shows considerable degradation. researchgate.net The specific degradation products under basic conditions have been investigated using stability-indicating analytical methods, which separate the parent drug from its degradants. ebi.ac.uknih.gov
The table below summarizes findings from forced hydrolytic degradation studies on Lumiracoxib, which are indicative of the expected behavior for this compound.
| Stress Condition | Reagent | Temperature | Duration | Observation | Reference |
| Acidic Hydrolysis | 0.1M HCl | 80°C | 24 hours | Unstable | researchgate.net |
| Alkaline Hydrolysis | 0.1M NaOH | 80°C | 24 hours | Unstable | researchgate.net |
| Neutral Hydrolysis | Water | 80°C | 24 hours | Stable | researchgate.net |
This table is interactive. Users can sort and filter the data.
Oxidative Stability in Environmental or Storage Contexts
Oxidative degradation is another key factor affecting the stability of pharmaceutical compounds. Lumiracoxib has been found to be susceptible to oxidation. researchgate.net In forced degradation studies, exposure of Lumiracoxib to hydrogen peroxide (H₂O₂), a common oxidizing agent, resulted in significant degradation. researchgate.net
The bioactivation of Lumiracoxib has also been studied in the presence of oxidizing systems like peroxidases and human liver microsomes. researchgate.net These studies have shown the formation of reactive intermediates, including quinone-imines, which suggests that the molecule has sites prone to oxidation. researchgate.netimperial.ac.uk While these are biological systems, they highlight the inherent susceptibility of the Lumiracoxib structure to oxidative transformation, which is relevant to its stability in the presence of environmental oxidants or during storage if exposed to oxidative conditions.
The table below outlines the results from oxidative stress testing on Lumiracoxib.
| Stress Condition | Reagent | Temperature | Duration | Observation | Reference |
| Oxidation | 3% H₂O₂ | 80°C | 24 hours | Unstable | researchgate.net |
This table is interactive. Users can sort and filter the data.
Thermal Stability Studies
Thermal stability is crucial for determining appropriate storage conditions and shelf-life for a drug substance. nih.gov Studies indicate that Lumiracoxib is generally stable under thermal stress in the solid state. researchgate.net In forced degradation studies where the drug was exposed to high temperatures (e.g., 80°C) for an extended period, it showed no significant degradation. researchgate.net
However, the stability of related coxib compounds can vary. For example, studies on other coxibs like etoricoxib (B1671761) have shown degradation at high temperatures (e.g., 105°C), especially when combined with other stressors like an acidic environment. mdpi.com Therefore, while this compound is expected to be thermally stable under standard storage conditions as recommended for the parent compound (2-8°C), its stability at much higher temperatures, especially in solution, may be limited. sigmaaldrich.com
The table below summarizes the findings on the thermal stability of Lumiracoxib.
| Stress Condition | Temperature | Duration | Observation | Reference |
| Thermal (Dry Heat) | 80°C | 24 hours | Stable | researchgate.net |
This table is interactive. Users can sort and filter the data.
Future Directions and Advanced Research Perspectives for Deuterated Lumiracoxib Analogs
Development of Novel Deuteration Strategies for Improved Research Tools
The synthesis of specifically labeled compounds like Lumiracoxib-d6 is foundational to their use in research. While traditional methods exist, the field is advancing toward more efficient, selective, and sustainable deuteration strategies. musechem.comadesisinc.com Modern medicinal chemistry seeks to move beyond simple hydrogen-deuterium exchange in deuterated water (D₂O) to more sophisticated methods. researchgate.netnih.gov
Recent progress includes transition-metal-catalyzed Hydrogen Isotope Exchange (HIE), which offers high selectivity for specific C-H bonds, even in complex molecules. acs.orgnih.govyoutube.com Catalysts based on iridium, ruthenium, and iron have been developed to deuterate aromatic and aliphatic substrates with high precision and functional group tolerance. youtube.comd-nb.inforesearchgate.net For a molecule like this compound, such methods could allow for the precise introduction of deuterium (B1214612) at the methyl group and specific positions on the phenyl ring, minimizing waste and improving isotopic purity.
Another advanced approach is the development and use of deuterated building blocks for de novo synthesis. d-nb.info Instead of modifying the final Lumiracoxib (B1675440) molecule, chemists can synthesize it from pre-deuterated precursors. This strategy provides tight control over the isotopic distribution and purity of the final product. d-nb.info Innovations in photoredox catalysis are also enabling new pathways for deuterium and tritium (B154650) labeling under mild conditions, expanding the toolkit for creating custom-labeled research tools. youtube.com
Application of Deuterated Analogs in Systems Biology and Multi-Omics Research
Stable isotope labeling is a powerful technique in systems biology, particularly in metabolomics and other multi-omics fields, for moving beyond static snapshots to a dynamic understanding of metabolic networks. bioanalysis-zone.comnih.govnih.gov Deuterated analogs like this compound have significant potential in these areas. In metabolomics, stable isotope-labeled compounds are used to trace the flow of metabolites through pathways (metabolic flux analysis) and to improve the confidence of metabolite identification in complex biological samples. frontiersin.orgtandfonline.comnih.gov
When a deuterated drug analog like this compound is introduced into a biological system, it can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. acs.orgnih.gov Mass spectrometry can distinguish the deuterated drug and its metabolites from their endogenous, non-labeled counterparts. This allows for untargeted studies that can discover previously unknown metabolic pathways or drug interactions. frontiersin.orgtandfonline.com
In quantitative proteomics and lipidomics, deuterated reagents are used to quantify changes in protein and lipid levels between different states (e.g., diseased vs. healthy). researchgate.net By extension, this compound could be used in "pharmacometabolomics" studies to understand how the drug perturbs the metabolome of a cell or organism. This can reveal off-target effects or elucidate the biochemical basis of its therapeutic action and toxicity, providing a systems-level view of the drug's impact. nih.gov
Integration of Computational Chemistry with Experimental Deuterated Compound Studies
The integration of computational chemistry with experimental work provides a powerful synergy for understanding and predicting the properties of deuterated compounds. rsc.org A key area of this integration is the prediction of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. researchgate.netacs.org The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond are typically slower. neulandlabs.com
Computational models, from density functional theory (DFT) to advanced machine-learning force fields, can predict the magnitude of the KIE for specific metabolic reactions. rsc.orgdigitellinc.comnih.gov For this compound, these models could be used to predict which metabolic pathways will be slowed by deuteration. This in silico screening can guide the design of deuterated drugs with improved pharmacokinetic profiles, reducing the formation of toxic metabolites or extending the drug's half-life. mdpi.comnih.gov
Furthermore, molecular modeling can simulate how deuteration might alter noncovalent interactions, such as the binding of this compound to its enzyme target, COX-2. mdpi.com While these effects are generally subtle, they can influence binding affinity and selectivity. By combining computational predictions with experimental data from studies using this compound, researchers can gain a more complete and nuanced understanding of its biochemical behavior, accelerating the development of new and improved therapeutic agents. acs.orgmdpi.com
Exploration of this compound as a Probe for Enzyme Mechanism Elucidation
Deuterated compounds are invaluable tools for elucidating enzyme reaction mechanisms through the study of the kinetic isotope effect (KIE). researchgate.netneulandlabs.com The mechanism of cyclooxygenase enzymes involves the stereospecific abstraction of a hydrogen atom from arachidonic acid as a key step in the formation of prostaglandins. wikipedia.orgpoliklinika-harni.hr This hydrogen abstraction step is expected to exhibit a significant KIE. wikipedia.org
By comparing the rate of metabolism of Lumiracoxib with that of this compound, researchers can determine if the cleavage of the C-H bonds at the deuterated positions is a rate-determining or rate-limiting step in its metabolic transformation. Studies on the enzymatic oxygenation of deuterated arachidonic acid by COX-2 have demonstrated the utility of this approach, showing significant KIEs that confirm the C-H bond abstraction is mechanistically important. nih.gov
Therefore, this compound can be used as a mechanistic probe to study its own metabolism by cytochrome P450 enzymes and its interaction with the COX-2 active site. If a large KIE is observed, it provides strong evidence that a C-H bond at one of the deuterated positions is broken during the rate-limiting step of the enzymatic reaction. researchgate.netacs.org This information is crucial for understanding how the drug is processed and for designing next-generation inhibitors with enhanced metabolic stability.
Potential for Deuterated Analogues in Radioligand Development for Imaging Receptors
The development of radioligands for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of research for non-invasively visualizing and quantifying target receptors like COX-2 in vivo. frontiersin.orgnih.govresearchgate.net PET studies allow for disease staging and can help in assessing whether a drug is engaging its target. nih.govsnmjournals.org
While this compound itself is not radioactive, it serves as a crucial component in the pipeline for radioligand development. First, it acts as a perfect non-radioactive ("cold") standard for chromatographic identification and characterization of its radiolabeled counterparts. acs.org
Second, deuterated compounds can be precursors for tritium ([³H]) labeling. acs.orgmusechem.comnih.gov Tritiated ligands are essential for in vitro binding assays to determine the affinity and selectivity of new drug candidates for their receptors. mdpi.com The synthesis of a tritiated version of lumiracoxib would be a key step in characterizing its binding properties and those of other novel COX-2 inhibitors. Although PET ligands typically use short-lived isotopes like carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), the foundational binding and distribution studies are often performed with tritiated analogues. frontiersin.orgmdpi.comsnmjournals.org Thus, the existence and synthesis of stable, deuterated analogs like this compound are integral to the broader effort of developing new imaging agents for targets such as COX-2.
Q & A
Q. How should researchers validate Lumiracoxib-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications?
Methodological validation requires assessing linearity, precision, accuracy, and matrix effects. Linearity should be tested across expected concentration ranges using calibration curves. Precision (intra-day and inter-day) and accuracy (% recovery) must meet acceptance criteria (e.g., ±15% deviation). Matrix effects, such as ion suppression/enhancement, should be evaluated by comparing analyte response in biological matrices versus pure solvent. Isotopic purity of this compound must also be confirmed to avoid interference with the parent compound .
Q. What are the critical considerations for synthesizing high-purity this compound for pharmacological studies?
Key steps include ensuring isotopic purity (≥99% deuterium incorporation), chemical purity (via NMR and HPLC), and stability under storage conditions. Synthesis protocols should follow Good Laboratory Practices (GLP), with documentation of reaction conditions, purification methods, and analytical validation data. Contaminants (e.g., non-deuterated analogs) must be minimized to prevent analytical inaccuracies .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard due to its sensitivity and specificity. Key parameters include selecting appropriate ionization modes (e.g., electrospray ionization), optimizing collision energies, and using stable isotope-labeled internal standards. Alternative methods like high-resolution mass spectrometry (HRMS) may be used for confirmatory analyses but require rigorous method validation .
Q. What storage conditions ensure the stability of this compound in long-term studies?
Store in airtight, light-resistant containers at -20°C to prevent deuterium exchange and degradation. Stability should be periodically assessed using accelerated degradation studies (e.g., exposure to heat, humidity) followed by LC-MS analysis. Documentation of batch-specific stability data is essential for regulatory compliance .
Q. How can researchers systematically identify gaps in this compound literature?
Conduct a structured literature review using databases like PubMed and Scopus, focusing on keywords such as "deuterated COX-2 inhibitors" and "isotope effects." Apply inclusion/exclusion criteria to filter studies by relevance. Use tools like PRISMA flow diagrams to map evidence and highlight underexplored areas, such as long-term metabolic impacts or cross-species pharmacokinetic comparisons .
Advanced Research Questions
Q. How can discrepancies in pharmacokinetic data for this compound across different biological matrices be resolved?
Analyze potential confounders such as matrix-specific protein binding, pH-dependent stability, or enzymatic degradation. Use multivariate regression models to adjust for covariates. Cross-validate findings with orthogonal techniques (e.g., microdialysis vs. plasma sampling) and replicate experiments in controlled conditions .
Q. What strategies optimize extraction protocols for this compound from complex matrices like adipose tissue or cerebrospinal fluid?
Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for lipid-rich matrices. For aqueous matrices, protein precipitation with acetonitrile or methanol may suffice. Validate recovery rates under varying pH and solvent conditions. Consider automation to reduce variability .
Q. How should a study comparing metabolic stability between Lumiracoxib and this compound be designed?
Use a crossover design in preclinical models to control for inter-individual variability. Apply the FINER criteria: ensure feasibility (adequate sample size), novelty (focus on deuterium kinetic isotope effects), and relevance (implications for drug design). Measure half-life (t₁/₂), clearance, and metabolite profiles using LC-HRMS. Include positive controls (e.g., non-deuterated analogs) .
Q. What methodological frameworks address ethical and regulatory challenges in using deuterated compounds in preclinical research?
Align with ICH guidelines for nonclinical safety studies (e.g., ICH S7A). Submit detailed protocols to institutional animal care committees, emphasizing deuterium-specific toxicity risks (if any). Use the PICO framework to define populations (e.g., animal models), interventions (dose ranges), and outcomes (safety endpoints) .
Q. How can isotopic effects of this compound be rigorously characterized to inform drug development?
Conduct in vitro assays (e.g., microsomal stability studies) under controlled pH and temperature. Compare deuteration sites (e.g., methyl vs. aromatic groups) to assess positional effects on metabolic pathways. Use computational modeling (e.g., density functional theory) to predict deuterium’s impact on bond dissociation energies. Validate findings with in vivo pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
